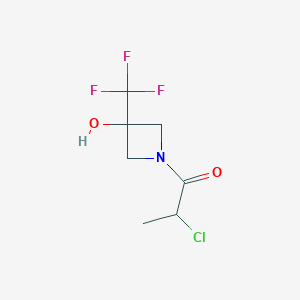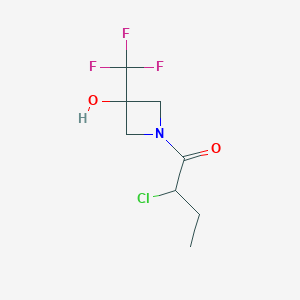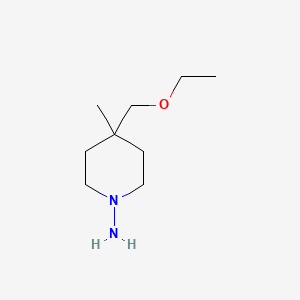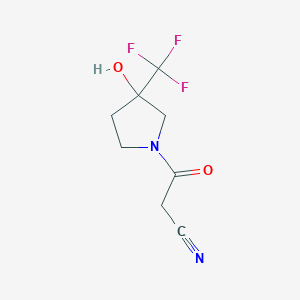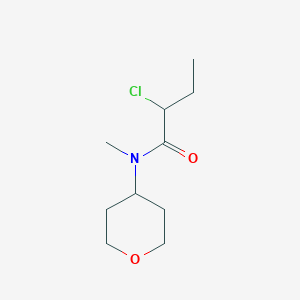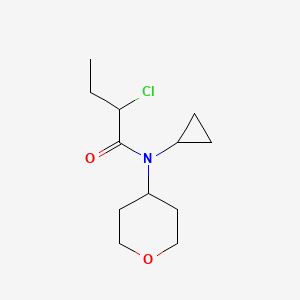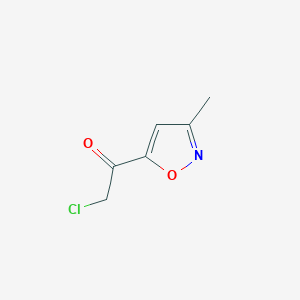
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-chloro-3-methyl-1,2-oxazole with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanoic acid.
Reduction: Reduction can yield 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanol.
Substitution: Substitution reactions can produce various derivatives, such as 2-amino-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.
Agriculture: It is used in the development of herbicides and pesticides due to its biocidal properties.
Materials Science: The compound is utilized in the creation of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but often include disruption of cell wall synthesis or inhibition of key metabolic enzymes.
Comparación Con Compuestos Similares
2-Chloro-3-(5-methyl-1,2-oxazol-3-yl)aniline
2-Chloro-3-(5-methyl-1,2-oxazol-4-yl)ethan-1-one
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one
Uniqueness: 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the chloro group at the 2-position. This structural feature influences its reactivity and biological activity, making it distinct from other oxazole derivatives.
Propiedades
IUPAC Name |
2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWWNZOGGQGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



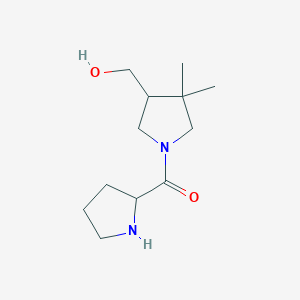
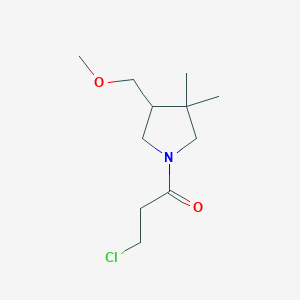
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)
